Cas no 138947-75-8 (1-(4-methylphenyl)propane-1-thiol)
1-(4-methylphenyl)propane-1-thiol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanethiol, a-ethyl-4-methyl-
- 1-(4-methylphenyl)propane-1-thiol
- 1-(P-tolyl)propane-1-thiol
- CS-0295723
- SCHEMBL3918877
- 138947-75-8
- EN300-1288960
-
- Inchi: 1S/C10H14S/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10-11H,3H2,1-2H3
- InChI Key: CBUXCIDNUUZLTH-UHFFFAOYSA-N
- SMILES: SC(CC)C1C=CC(C)=CC=1
Computed Properties
- Exact Mass: 166.08172
- Monoisotopic Mass: 166.08162162g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 1Ų
Experimental Properties
- PSA: 0
1-(4-methylphenyl)propane-1-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1288960-1.0g |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1288960-50mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 50mg |
$348.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-100mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 100mg |
$364.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-250mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 250mg |
$381.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-500mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 500mg |
$397.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-1000mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 1000mg |
$414.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-2500mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 2500mg |
$810.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-5000mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 5000mg |
$1199.0 | 2023-10-01 | ||
| Enamine | EN300-1288960-10000mg |
1-(4-methylphenyl)propane-1-thiol |
138947-75-8 | 10000mg |
$1778.0 | 2023-10-01 |
1-(4-methylphenyl)propane-1-thiol Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(4-methylphenyl)propane-1-thiol
Professional Introduction to Compound with CAS No. 138947-75-8 and Product Name: 1-(4-methylphenyl)propane-1-thiol
The compound with the CAS number 138947-75-8 and the product name 1-(4-methylphenyl)propane-1-thiol represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional properties, has garnered attention due to its potential applications in drug discovery and molecular design. The presence of a phenyl ring substituted with a methyl group at the fourth position, coupled with a thiol functional group at the terminal propane carbon, imparts distinct reactivity and interaction capabilities that make it a valuable intermediate in synthetic chemistry.
In recent years, the pharmaceutical industry has seen a surge in the development of novel therapeutic agents that leverage advanced chemical scaffolds to enhance efficacy and reduce side effects. Among these, thiol-containing compounds have emerged as pivotal players due to their ability to participate in diverse chemical transformations, including nucleophilic additions, disulfide bond formations, and metal coordination. The compound 1-(4-methylphenyl)propane-1-thiol exemplifies this trend, offering a versatile platform for medicinal chemists to explore new drug candidates.
One of the most compelling aspects of 1-(4-methylphenyl)propane-1-thiol is its structural flexibility, which allows for modifications at multiple sites while retaining its core pharmacophoric features. This characteristic is particularly advantageous in the context of structure-activity relationship (SAR) studies, where subtle changes in the molecular framework can lead to significant alterations in biological activity. For instance, researchers have utilized derivatives of this compound to investigate the role of steric hindrance and electronic distribution in modulating receptor binding affinity.
The thiol group in 1-(4-methylphenyl)propane-1-thiol also makes it a suitable candidate for redox-based therapies, where its ability to undergo oxidation-reduction reactions can be exploited to develop prodrugs or targeted delivery systems. Recent studies have demonstrated its potential use in designing compounds that exhibit controlled release profiles under specific physiological conditions, thereby improving therapeutic outcomes. Additionally, the phenyl ring's aromaticity contributes to favorable interactions with biological targets, enhancing binding affinity and selectivity.
From a synthetic perspective, 1-(4-methylphenyl)propane-1-thiol serves as an excellent building block for constructing more complex molecules. Its reactivity allows for facile functionalization through various organic transformations, such as alkylation, acylation, and sulfonylation, enabling the creation of diverse chemical libraries for high-throughput screening. This has been particularly relevant in academic and industrial settings where rapid access to structurally diverse compounds is essential for identifying lead candidates.
The compound's utility extends beyond pharmaceutical applications; it has also been explored in materials science and catalysis. For example, its ability to coordinate with transition metals makes it a promising ligand in designing catalysts for asymmetric synthesis or polymerization reactions. The presence of both electron-donating (methyl group) and withdrawing (thiol group) features on the phenyl ring further enhances its versatility as a molecular scaffold.
In conclusion, 1-(4-methylphenyl)propane-1-thiol (CAS No. 138947-75-8) represents a multifaceted compound with broad applicability across multiple scientific disciplines. Its unique structural features and reactivity profile make it an indispensable tool for researchers engaged in drug discovery, synthetic chemistry, and materials science. As our understanding of molecular interactions continues to evolve, compounds like this are poised to play an increasingly critical role in advancing scientific knowledge and developing innovative solutions.
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